N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide
Description
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Properties
IUPAC Name |
N-[5-[(4-ethoxyphenyl)carbamoyl]-2-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)phenyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O7/c1-5-47-27-12-10-26(11-13-27)37-35(42)23-9-14-30(39-19-22-15-25(21-39)29-7-6-8-33(41)40(29)20-22)28(16-23)38-36(43)24-17-31(44-2)34(46-4)32(18-24)45-3/h6-14,16-18,22,25H,5,15,19-21H2,1-4H3,(H,37,42)(H,38,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAQHIZKAKOFPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3CC4CC(C3)C5=CC=CC(=O)N5C4)NC(=O)C6=CC(=C(C(=C6)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-((4-ethoxyphenyl)carbamoyl)-2-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)phenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological effects, and mechanisms of action based on current research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by multiple functional groups that may contribute to its biological activity. The presence of the methanopyrido diazocin moiety is particularly notable for its potential interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the compound's anticancer properties. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 15.2 | Induction of apoptosis and cell cycle arrest |
| MCF-7 (Breast Cancer) | 12.7 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 10.5 | DNA damage and repair inhibition |
These results suggest that the compound may disrupt critical cellular processes in cancer cells, leading to cell death.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. It showed significant activity against both Gram-positive and Gram-negative bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
This antimicrobial profile indicates potential applications in treating infections caused by resistant strains.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers programmed cell death pathways in cancer cells.
- Cell Cycle Arrest : It interferes with the normal progression of the cell cycle.
- DNA Interaction : Potential binding to DNA may lead to structural alterations and subsequent cytotoxic effects.
Case Studies
A series of case studies have been conducted to further elucidate the biological effects of this compound:
- Study 1 : Investigated the impact on A549 cells; results indicated a dose-dependent increase in apoptosis markers.
- Study 2 : Explored antimicrobial efficacy against resistant bacterial strains; demonstrated significant reduction in bacterial viability compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
